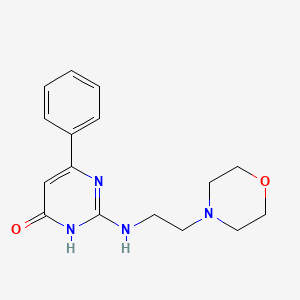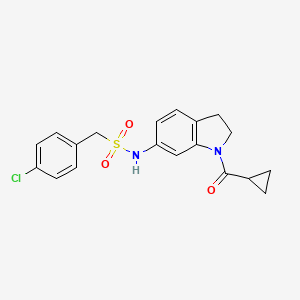
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The resulting pyrazole can then be functionalized with an amino group and subsequently coupled with a benzyl halide to introduce the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and the use of catalytic reagents to improve the efficiency of the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazoles.
Aplicaciones Científicas De Investigación
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets on proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and have similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds contain a benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is unique due to the presence of both the pyrazole ring and the phenylacetic acid moiety, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(8-11)7-10-3-1-9(2-4-10)5-12(16)17/h1-4,6,8H,5,7,13H2,(H,16,17) |
Clave InChI |
JTSLOCMYXJCNJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


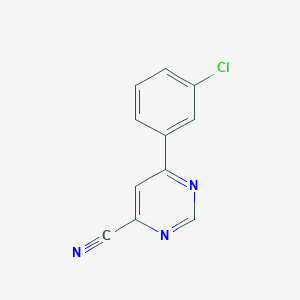


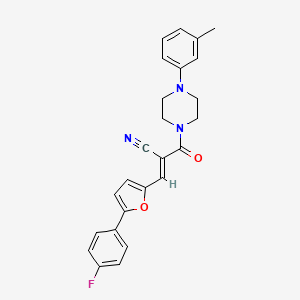
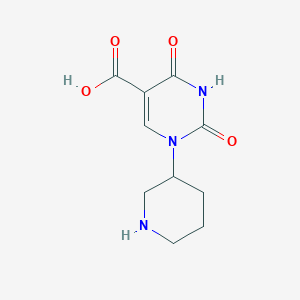

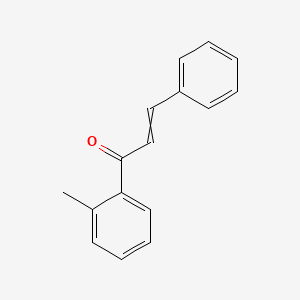

acetate](/img/structure/B14870902.png)
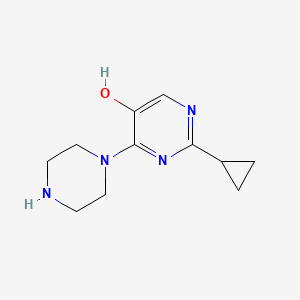
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
